molecular formula C9H12F3NO5 B2710642 Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2580210-30-4

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2710642
CAS No.: 2580210-30-4
M. Wt: 271.192
InChI Key: NTTZKJOEMQQAOD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a trifluoroacetate moiety makes it a versatile intermediate for further chemical transformations.

Mechanism of Action

The target of action is typically a specific molecule or protein in the body that the drug interacts with. This could be a receptor, an enzyme, or a transporter protein .

Biochemical pathways refer to the series of chemical reactions that take place within a cell. A drug can affect these pathways by interacting with its target, leading to downstream effects .

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties can greatly impact the drug’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

The result of action refers to the molecular and cellular effects of the drug’s action. This could involve changes in cell function, gene expression, or signal transduction .

The action environment refers to how environmental factors can influence the drug’s action, efficacy, and stability. This could include factors like temperature, pH, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the cycloaddition reaction of suitable precursors followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and choice of solvents, are fine-tuned to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester group results in alcohols. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate
  • 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Uniqueness

Compared to similar compounds, Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules and advanced materials .

Properties

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.C2HF3O2/c1-10-5(9)7-2-6(8,3-7)4-11-7;3-2(4,5)1(6)7/h2-4,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZKJOEMQQAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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